molecular formula C8H11NO2 B2834986 (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid CAS No. 1867088-08-1

(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid

Cat. No.: B2834986
CAS No.: 1867088-08-1
M. Wt: 153.181
InChI Key: FLCPGWHCDOGPHF-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group is polar and can form hydrogen bonds, which could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could react with bases or be reduced to an alcohol. The amino group could react with acids or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the compound might be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Synthesis of Tritiated Analogs

A study by Duke et al. (1993) reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogs of the neurotransmitter 4-aminobutanoic acid (GABA). The research involved catalytic hydrogenation using tritium gas and demonstrated a method for HPLC separation of these isomers (Duke et al., 1993).

Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized a compound structurally related to (E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid, which was used in creating organic molecular crystals with stable photoluminescence at ambient conditions. This study highlights the potential application in developing materials with specific optical properties (Zhestkij et al., 2021).

Inhibition of Mycolic Acid Biosynthesis

Research by Hartmann et al. (1994) involved the synthesis of compounds related to this compound to explore their potential as inhibitors of mycolic acid biosynthesis. Mycolic acids are crucial for the cell envelope of pathogenic mycobacteria, making this research significant for antimicrobial studies (Hartmann et al., 1994).

Meteoritic Amino Acids Analysis

Cronin and Pizzarello (1997, 2000) analyzed meteoritic amino acids, including compounds structurally similar to this compound. Their findings provided insights into asymmetric influences on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997); (Pizzarello & Cronin, 2000).

Properties

IUPAC Name

(E)-4-[methyl(prop-2-ynyl)amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-6-9(2)7-4-5-8(10)11/h1,4-5H,6-7H2,2H3,(H,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCPGWHCDOGPHF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC(=O)O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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